[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone
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Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone is a member of benzodioxoles.
Scientific Research Applications
Antimicrobial Activity
Compounds related to the chemical structure have been explored for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives involving benzothiazolyl and piperazine, finding variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, other research has focused on synthesizing compounds with related structures to test their antimicrobial potential. For instance, Aytemir, Septioğlu, and Çalış (2010) created kojic acid derivatives, some of which showed promising anticonvulsant activities without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Anticancer Activity
Research by Inceler, Yılmaz, and Baytas (2013) investigated thiophene-containing pyrazole derivatives, finding some compounds with significant growth inhibitory effects on cancer cells (Inceler, Yılmaz, & Baytas, 2013). This suggests the potential for derivatives of the specified compound to be explored in oncological research.
Chemical Synthesis and Properties
Studies have explored various synthesis methods and properties of related compounds. Ashok et al. (2017) conducted research on substituted benzofuran compounds, examining their antibacterial and antifungal activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). The study by Pandya et al. (2019) focused on synthesizing a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, evaluating their antibacterial and antifungal properties, as well as drug-likeness characteristics (Pandya, Dave, Patel, & Desai, 2019).
Properties
Molecular Formula |
C31H36N2O6S |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone |
InChI |
InChI=1S/C31H36N2O6S/c1-2-36-31-23(7-5-15-34)24(25-19-40-29-8-4-3-6-22(25)29)17-28(39-31)30(35)33-13-11-32(12-14-33)18-21-9-10-26-27(16-21)38-20-37-26/h3-4,6,8-10,16-17,19,23-24,31,34H,2,5,7,11-15,18,20H2,1H3/t23-,24+,31-/m0/s1 |
InChI Key |
HMWUPEBWYBVNQB-JLELKNTQSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]([C@@H](C=C(O1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CSC6=CC=CC=C65)CCCO |
Canonical SMILES |
CCOC1C(C(C=C(O1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CSC6=CC=CC=C65)CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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